6-羟基-4-((4-甲基哌嗪-1-基)甲基)-7-苯基-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

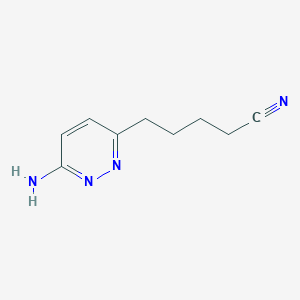

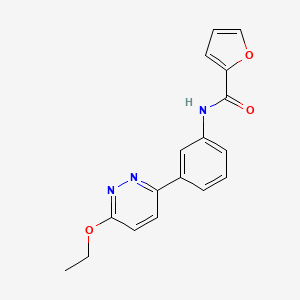

The molecule 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. The chromen-2-one core is a common motif in natural products and medicinal chemistry, often associated with a wide range of pharmacological properties.

Synthesis Analysis

Although the specific synthesis of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, a series of chromen-1-ones were synthesized by a pseudo-three-component reaction involving a regioselective cascade reaction . Another compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was synthesized, although the method is not described in the abstract . These methods could potentially be adapted for the synthesis of the molecule .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a 2H-chromen-2-one core, which can be substituted at various positions to generate a wide array of derivatives with different properties. The crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and the formation of linear chains in the crystallographic c-axis due to π-π stacking .

Chemical Reactions Analysis

The chromen-2-one derivatives are known to undergo various chemical reactions, which can be utilized to introduce different substituents and modify their biological activities. The pseudo-multicomponent reaction mentioned in one of the studies involves a Knoevenagel condensation followed by a Michael addition, which is a common strategy for constructing the chromen-2-one scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by the nature and position of substituents on the core structure. For example, the antioxidant activity of these compounds is dependent on the nature and number of substituents, with certain moieties like the ortho-dihydroxy (catechol) group conferring excellent activity . The nonlinear optical properties of the molecule 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, which is closely related to the molecule of interest, have been examined, suggesting its potential as an optical material .

科学研究应用

抗菌活性

研究表明,6-羟基-4-((4-甲基哌嗪-1-基)甲基)-7-苯基-2H-色满-2-酮的衍生物具有显著的抗菌特性。例如,Mandala 等人(2013 年)进行的一项研究合成了结构相似的化合物,并测试了它们的抗菌和抗真菌活性,发现它们对各种菌株表现出显著的抑制作用。这表明这些化合物在开发新型抗菌剂中具有潜力 (Mandala 等人,2013 年).

催化和合成应用

硅键合的 N-丙基哌嗪钠 n-丙酸盐已被用作合成 4H-吡喃衍生物的高效催化剂,突出了相关化合物在促进有机合成反应中的多功能性。Niknam 等人(2013 年)探索了这一应用,展示了这些化合物在提高化学过程效率中的作用 (Niknam 等人,2013 年).

神经保护作用

Zuo 等人(2015 年)的另一项研究探索了香豆素新型合成衍生物的神经保护特性,其中包括 6-羟基-4-((4-甲基哌嗪-1-基)甲基)-7-苯基-2H-色满-2-酮的结构基序。这项研究表明,该化合物可以防止短暂性全球性缺血导致的细胞丢失和空间学习障碍,表明在神经保护疗法中具有潜在应用 (Zuo 等人,2015 年).

抗胆碱酯酶活性

Filippova 等人(2019 年)合成了 6-羟基-4-((4-甲基哌嗪-1-基)甲基)-7-苯基-2H-色满-2-酮的衍生物,并评估了它们的抗胆碱酯酶活性。研究发现,这些化合物对丁酰胆碱酯酶表现出抑制活性,这可能有利于治疗阿尔茨海默病等疾病 (Filippova 等人,2019 年).

化学传感和环境应用

一些衍生物已被研究作为化学传感器的应用。Joshi 等人(2016 年)的一项研究展示了使用合成香豆素衍生物在水溶液中荧光识别 Fe3+ 和 Cu2+ 离子的应用,突出了这些化合物在环境监测和分析化学中的传感器潜力 (Joshi 等人,2016 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTXVFHHDZHPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)